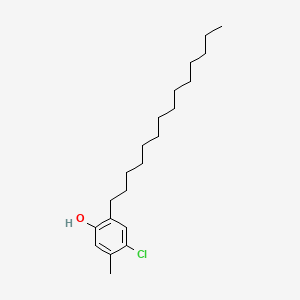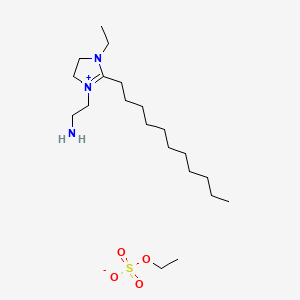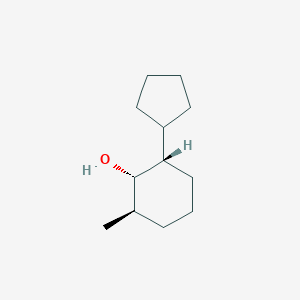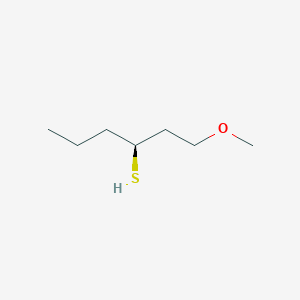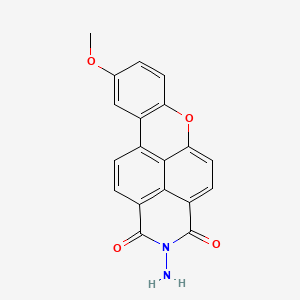
2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione is a complex organic compound with the molecular formula C19H12N2O4 and a molecular weight of 332.3096
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as hydroxide ions (OH-) or alkoxide ions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione has been explored for its potential as a fluorescent probe. Its fluorescence properties make it useful in imaging and tracking biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Studies are ongoing to determine its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant color make it suitable for applications in textiles, plastics, and coatings.
Mechanism of Action
The mechanism by which 2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
9,10-Anthracenedione: This compound shares structural similarities with 2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione but differs in its core structure.
Acyclovir: While not structurally similar, acyclovir is another compound that has been studied for its biological activity and potential therapeutic applications.
Uniqueness: this compound stands out due to its unique xanthene core and the presence of both amino and methoxy groups
Properties
CAS No. |
47428-52-4 |
|---|---|
Molecular Formula |
C19H12N2O4 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
14-amino-4-methoxy-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-13,15-dione |
InChI |
InChI=1S/C19H12N2O4/c1-24-9-2-6-14-13(8-9)10-3-4-11-16-12(19(23)21(20)18(11)22)5-7-15(25-14)17(10)16/h2-8H,20H2,1H3 |
InChI Key |
GTRUASFUIDLKBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC=C4C5=C(C=CC2=C35)C(=O)N(C4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


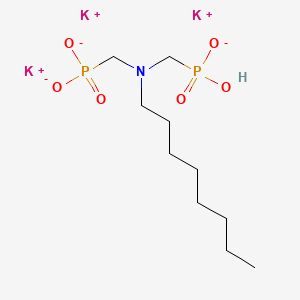
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
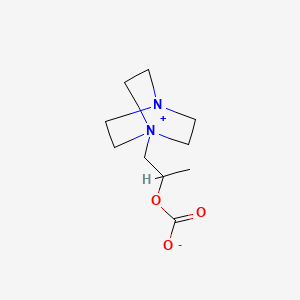
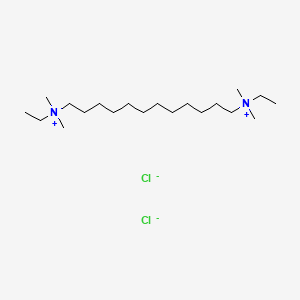
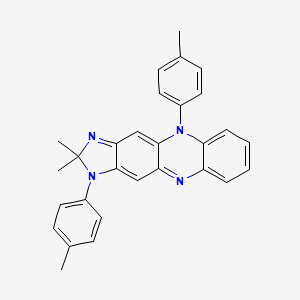
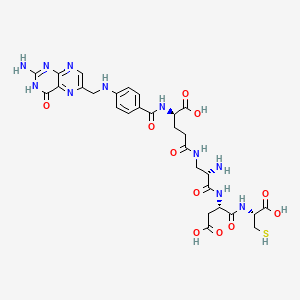
![zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride](/img/structure/B15179271.png)
